molecular formula C15H26O B12709833 Cyclododecadienol, trimethyl- CAS No. 71735-86-9

Cyclododecadienol, trimethyl-

Cat. No.: B12709833
CAS No.: 71735-86-9
M. Wt: 222.37 g/mol
InChI Key: YOZMYYZFZIDFPE-MDKMTUDGSA-N
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Description

Cyclododecadienol, trimethyl- is an organic compound characterized by a twelve-carbon ring structure with three methyl groups and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododecadienol, trimethyl- can be synthesized through several methods. One common approach involves the selective epoxidation of cyclododecatriene, followed by hydrogenation to produce cyclododecanol.

Industrial Production Methods

Industrial production of cyclododecadienol, trimethyl- typically involves the trimerization of butadiene to form cyclododecatriene, which is then subjected to epoxidation and hydrogenation processes.

Chemical Reactions Analysis

Types of Reactions

Cyclododecadienol, trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclododecanone.

    Reduction: Reduction reactions can convert it back to cyclododecanol.

    Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclododecanone

    Reduction: Cyclododecanol

    Substitution: Various substituted cyclododecanes depending on the reagents used.

Scientific Research Applications

Cyclododecadienol, trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclododecadienol, trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Cyclododecadienol, trimethyl- can be compared with other similar compounds, such as:

    Cyclododecanol: Lacks the double bonds and methyl groups, resulting in different chemical properties.

    Cyclododecanone: An oxidized form with a ketone functional group.

    Cyclododecatriene: The precursor compound with three double bonds and no methyl groups.

Properties

CAS No.

71735-86-9

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1S,2R,4E,8E)-2,5,8-trimethylcyclododeca-4,8-dien-1-ol

InChI

InChI=1S/C15H26O/c1-12-6-4-5-7-15(16)14(3)11-10-13(2)9-8-12/h6,10,14-16H,4-5,7-9,11H2,1-3H3/b12-6+,13-10+/t14-,15+/m1/s1

InChI Key

YOZMYYZFZIDFPE-MDKMTUDGSA-N

Isomeric SMILES

C[C@@H]1C/C=C(/CC/C(=C/CCC[C@@H]1O)/C)\C

Canonical SMILES

CC1CC=C(CCC(=CCCCC1O)C)C

Origin of Product

United States

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